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molecular formula C7H6ClN3 B2698638 6-Chloro-7-methylimidazo[1,2-b]pyridazine CAS No. 17412-19-0

6-Chloro-7-methylimidazo[1,2-b]pyridazine

Cat. No. B2698638
M. Wt: 167.6
InChI Key: VFPVLQQNCLDGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07750007B2

Procedure details

6-chloro-5-methylpyridazin-3-amine 7 (0.6 g, 4.18 mmol) was dissolved in n-butanol (10 ml) and chloroacetaldehyde (0.328 g, 4.18 mmol) was added. The reaction was refluxed for 6 hrs and n-butanol was removed under reduced pressure. The crude product was purified by column chromatography (DCM/hexane, 70:30) to afford compound 8 (0.234 g, yield=33.4%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.328 g
Type
reactant
Reaction Step Two
Yield
33.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][C:3]=1[CH3:9].Cl[CH2:11][CH:12]=O>C(O)CCC>[Cl:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]2[N:6]([CH:11]=[CH:12][N:8]=2)[N:7]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=C(C=C(N=N1)N)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0.328 g
Type
reactant
Smiles
ClCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 6 hrs
Duration
6 h
CUSTOM
Type
CUSTOM
Details
n-butanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (DCM/hexane, 70:30)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC=2N(N1)C=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.234 g
YIELD: PERCENTYIELD 33.4%
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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